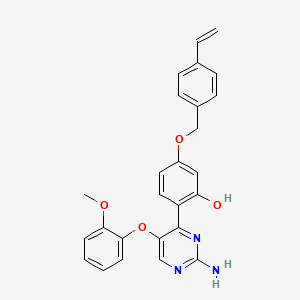
(4-methyl-1,2,3-thiadiazol-5-yl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , (4-methyl-1,2,3-thiadiazol-5-yl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone, is a complex organic molecule that likely contains a thiadiazole ring, a phenyl-imidazole moiety, and a piperidine structure. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting with a suitable precursor. For instance, the synthesis of a compound with a piperidine ring and a difluorophenyl group was achieved through a substitution reaction using 2,4-difluorophenyl(piperidin-4-yl)methanone oxime and 2,5-Dichloro-benzenesulfonylchloride . Similarly, thiadiazole derivatives can be synthesized from appropriate precursors such as 1,3,4-thiadiazolyl ethanone . It is reasonable to assume that the synthesis of the compound would also involve strategic selection of starting materials and controlled reactions to introduce the thiadiazole, imidazole, and piperidine components.
Molecular Structure Analysis
The molecular structure of compounds with piperidine rings often shows the ring in a chair conformation, which is a stable configuration . Thiadiazole rings are known for their aromaticity and stability, contributing to the rigidity of the molecule . The presence of a phenyl-imidazole group would add to the complexity of the molecule, potentially forming intra-molecular hydrogen bonds and influencing the overall three-dimensional shape of the molecule.
Chemical Reactions Analysis
Compounds containing thiadiazole and piperidine structures can participate in various chemical reactions. The reactivity of such compounds can be influenced by the presence of substituents on the rings, which can either activate or deactivate the ring towards further reactions. The presence of a methanone group suggests potential reactivity at the carbonyl, which could be exploited in further synthetic transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of hydrogen bonds, as seen in related compounds, can affect the melting and boiling points . The electronic properties, such as the HOMO-LUMO energy gap, can give insights into the chemical reactivity and stability of the compound. Theoretical calculations, such as density functional theory, can be used to predict these properties and have been shown to align well with experimental data for similar compounds . The thermal stability of such compounds can be assessed using thermogravimetric analysis, which would provide information on the decomposition temperature and the stability of the compound under various temperature conditions .
科学的研究の応用
Synthesis and Evaluation in Medicinal Chemistry
A variety of research applications focus on the synthesis and evaluation of compounds with structural similarities or related functionalities to the specified chemical compound for their potential in medicinal chemistry. For instance, compounds with the thiadiazole moiety have been synthesized and evaluated for their antitubercular and antifungal activities, indicating the significance of such structures in developing therapeutic agents (Manjoor. Syed et al., 2013). Furthermore, studies on the reaction of hemimonothioacetals and ureas have led to the synthesis of new compounds, highlighting the versatility of these chemical structures in generating potentially bioactive molecules (Z. Jian, 1997).
Optical and Material Applications
The research extends beyond medicinal chemistry into materials science, where derivatives of similar compounds have been explored for their optical properties. For example, a study on the one-pot synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives demonstrated their potential as low-cost emitters with large Stokes' shifts, relevant for applications in luminescent materials (G. Volpi et al., 2017).
Structural and Molecular Studies
Isomorphous structures, including methyl- and chloro-substituted heterocyclic analogues, have been studied, revealing insights into the chlorine-methyl exchange rule and the impact of molecular structure on isomorphism (V. Rajni Swamy et al., 2013). This underscores the importance of structural analysis in understanding the properties and potential applications of chemical compounds.
Molecular Interactions and Activity Studies
The antagonist activity of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide against the CB1 cannabinoid receptor was elucidated through molecular interaction studies, offering a foundation for developing targeted therapeutic agents (J. Shim et al., 2002).
Aggregation and Solvent Effect Studies
The effects of molecular aggregation in specific derivatives within organic solvents have been investigated, demonstrating the role of solvent interactions and substituent structure on aggregation processes. Such studies contribute to our understanding of molecular behavior in different environments (A. Matwijczuk et al., 2016).
特性
IUPAC Name |
(4-methylthiadiazol-5-yl)-[4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-14-17(26-22-21-14)19(25)23-10-7-15(8-11-23)13-24-12-9-20-18(24)16-5-3-2-4-6-16/h2-6,9,12,15H,7-8,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRNBUBHKUKFLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CN3C=CN=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

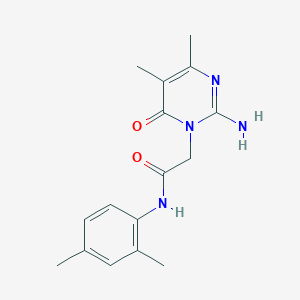
![N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2524198.png)
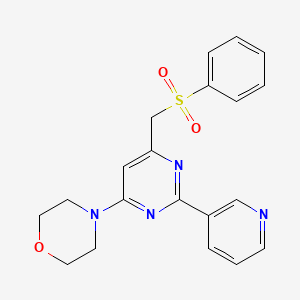

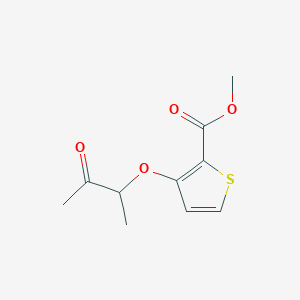

![2-(benzo[d]oxazol-2-ylthio)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2524204.png)
![1-methyl-3-pentyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2524208.png)
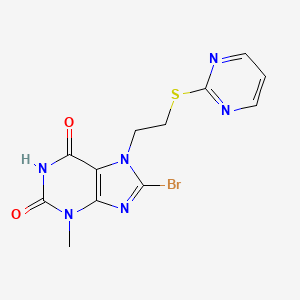
![6-Acetyl-2-(4-cyanobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2524210.png)
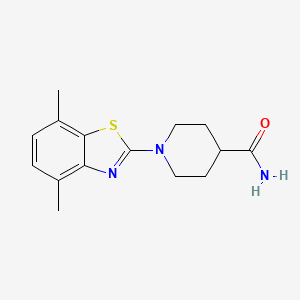
![(E)-4-(Dimethylamino)-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]but-2-enamide](/img/structure/B2524216.png)
![6-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2524217.png)
